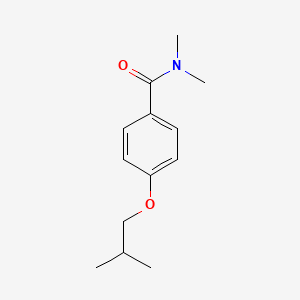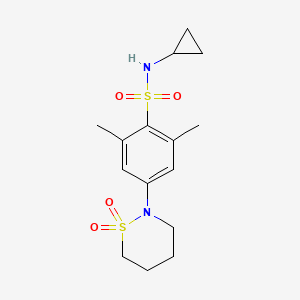![molecular formula C16H15Cl2N3O2 B5057333 N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide, also known as AD198, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. In
Mécanisme D'action
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. This leads to the degradation of many client proteins that are important for cancer cell survival, including oncogenic signaling proteins, transcription factors, and cell cycle regulators. This ultimately leads to cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide is that it has been extensively studied for its potential use in cancer treatment, with many preclinical studies demonstrating its anti-cancer activity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide. One area of research could be to determine its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and selective inhibitors of HSP90 that may have fewer off-target effects. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide involves several steps, starting with the reaction of 2,2-dichloroethylamine hydrochloride with 4-nitrobenzoic acid to produce 4-nitrobenzamide. This compound is then reacted with aniline in the presence of sodium hydride to produce N-(4-nitrobenzoyl)aniline. The final step involves the reduction of this compound with iron powder in the presence of hydrochloric acid to produce this compound.
Applications De Recherche Scientifique
N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HSP90, which is involved in the regulation of many cellular processes and is often overexpressed in cancer cells. Inhibition of HSP90 can lead to the degradation of many client proteins that are important for cancer cell survival, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
N-[2,2-dichloro-1-(phenylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOZOMPYOWSPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)
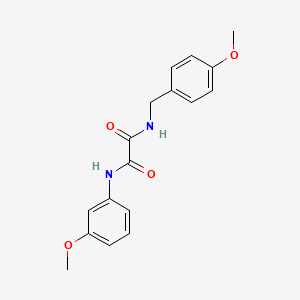
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)
![17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5057297.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)
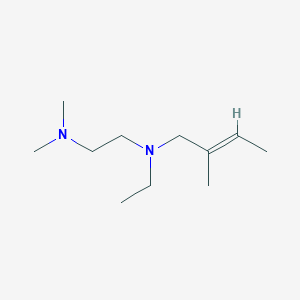
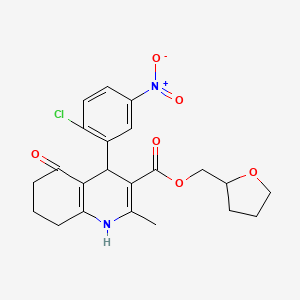
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)
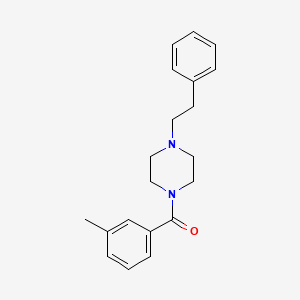
![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)
